The synthesis of Edaglitazone involves a multi-step process that begins with the formation of a thiazolidinedione core. One reported method includes the reduction of a methylidene thiazolidinedione intermediate using activated aluminum treated with mercuric chloride .
While specific industrial production methods are not widely documented, standard organic synthesis techniques are employed, ensuring that high-purity reagents are used throughout the process .
Edaglitazone features a central thiazolidinedione ring structure, characteristic of its class. The molecular formula is CHNOS, indicating the presence of nitrogen and sulfur atoms alongside carbon and oxygen .
Edaglitazone participates in several chemical reactions that can modify its structure and biological activity.
Edaglitazone exerts its pharmacological effects primarily through activation of PPARγ. Upon binding to this receptor, it modulates gene expression related to glucose and lipid metabolism.
Edaglitazone possesses distinct physical and chemical properties that influence its behavior in biological systems.
These properties are essential for determining the compound's pharmacokinetics and bioavailability .
Edaglitazone has been primarily investigated for its potential applications in treating type 2 diabetes mellitus due to its effects on insulin sensitivity.
Edaglitazone binds the PPARγ ligand-binding domain (LBD) within the canonical orthosteric pocket, forming a complex network of interactions that stabilizes the transcriptionally active conformation. X-ray crystallography (PDB ID: 5UGM) reveals that Edaglitazone’s phenyloxazole tail occupies the hydrophobic "arm II" subpocket, while its thiazolidinedione (TZD) headgroup anchors to the polar "arm I" region via hydrogen bonds with Ser289, His323, and His449 [8]. Unlike endogenous fatty acids, Edaglitazone exploits ionic interactions between the TZD ring’s sulfur atom and Cys285—a residue critical for high-affinity binding. This interaction distance (2.54–2.74 Å) suggests a non-covalent ionic bond, analogous to organotin-PPARγ complexes but distinct in its reversibility [10].
Table 1: Key Residues in PPARγ LBD Interacting with Edaglitazone
Interaction Type | Residues Involved | Functional Role |
---|---|---|
Hydrogen Bonding | Ser289, His323, His449 | Stabilizes TZD headgroup in arm I |
Ionic Interaction | Cys285 | Anchors TZD sulfur atom |
Hydrophobic Contacts | Phe282, Phe363, Leu453 | Accommodates phenyloxazole tail in arm II |
Van der Waals Interactions | Ile281, Ile326, Met364 | Enhances overall binding affinity |
Computational studies further demonstrate that Edaglitazone induces a distinct H12 helix orientation compared to classical TZDs like rosiglitazone. This "agonist-active" conformation positions H12 (specifically residues Leu469 and Tyr473) to facilitate coactivator recruitment (e.g., CBP/p300 and PGC-1α) while sterically hindering corepressor binding [2] [8]. The β-sheet (S3/S4) and helix H3 regions undergo conformational shifts that expand the ligand-binding cavity, enabling optimal accommodation of Edaglitazone’s extended hydrophobic tail [5].
Edaglitazone exhibits significantly higher PPARγ transactivation potency than early-generation TZDs. Cell-based GAL4-luciferase assays demonstrate Edaglitazone’s half-maximal effective concentration (EC₅₀) at 35.6 nM, surpassing Ciglitazone (EC₅₀ = 3,000 nM) by nearly 100-fold [4]. This enhanced activity arises from:
Table 2: Agonist Potency of TZDs in PPARγ Transactivation Assays
Compound | EC₅₀ (nM) | Relative Potency vs. Ciglitazone | Structural Distinction |
---|---|---|---|
Edaglitazone | 35.6 | 100x | Phenyloxazole tail |
Ciglitazone | 3,000 | 1x (Reference) | Alkyl tail |
Rosiglitazone | 60 | 50x | Pyridyl-ethyl tail |
Pioglitazone | 550 | 5.5x | Ethyl-pyridyl tail |
Notably, Edaglitazone’s potency aligns with its anti-diabetic efficacy. In adipocyte differentiation assays, it induces PPARγ-target genes (e.g., aP2 and CD36) at 10-fold lower concentrations than Ciglitazone, confirming structure-activity relationships predicted by docking studies [4] [7].
Edaglitazone modulates metabolic pathways by altering the expression of PPARγ-regulated genes involved in insulin sensitization and lipid handling:
Table 3: Key Metabolic Genes Regulated by Edaglitazone
Gene | Protein Function | Metabolic Effect | Fold Change vs. Control |
---|---|---|---|
GLUT4 | Glucose transporter | ↑ Glucose uptake in muscle/adipose | 4.2x |
CD36 | Fatty acid translocase | ↑ Fatty acid uptake and storage | 3.8x |
Adiponectin | Insulin-sensitizing adipokine | ↓ Hepatic gluconeogenesis; ↑ fatty acid oxidation | 5.1x |
PDK4 | Pyruvate dehydrogenase kinase 4 | ↓ Glucose oxidation; ↑ lipid utilization | 2.9x |
PEPCK | Phosphoenolpyruvate carboxykinase | ↓ Hepatic glucose output | 0.4x (downregulated) |
Non-genomic effects further amplify Edaglitazone’s metabolic actions. In platelets (which lack nuclei), it elevates cAMP by repressing PKC, thereby inhibiting platelet aggregation—a mechanism not observed with non-TZD PPARγ agonists [2]. This suggests tissue-specific modulation beyond transcriptional regulation.
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